1-(4-Chloro-3-methoxyphenyl)ethanone
Overview
Description
1-(4-Chloro-3-methoxyphenyl)ethanone, also known as 3-chloro-4-methoxyacetophenone, is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloro group and a methoxy group attached to a phenyl ring, with an ethanone group as the functional group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Chloro-3-methoxyphenyl)ethanone can be achieved through several methods. One common synthetic route involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 120-140°C . Another method includes the Hoesch condensation of orcinol with methoxyacetonitrile, yielding the desired product with a good yield . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)ethanone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
1-(4-Chloro-3-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
- 1-(4-Chloro-3-methoxyphenyl)piperazine
- 1-(4-Chloro-3-methoxyphenyl)-N-methylmethanamine
- 1-(4-Chloro-3-methoxyphenyl)propan-1-one
- 1-(4-Chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of different substituents can significantly alter their chemical properties and reactivity, highlighting the uniqueness of this compound in various contexts.
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUQMDVLLMKOCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73898-63-2 | |
Record name | 1-(4-chloro-3-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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